1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride
Description
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS: 947534-15-8) is a spirocyclic compound characterized by a unique fused ring system containing two sulfur atoms (dithia), one nitrogen atom (aza), and a 5.6 spiro junction. This structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials science research. The compound is industrially available at 99% purity, packaged in 25 kg cardboard drums, and complies with REACH and ISO standards . Its molecular formula, inferred from structurally similar compounds, is likely C₉H₁₈ClNS₂, with a molecular weight of approximately 240.8 g/mol (estimated via analog comparisons) .
Properties
CAS No. |
947534-15-8 |
|---|---|
Molecular Formula |
C9H18ClNS2 |
Molecular Weight |
239.8 g/mol |
IUPAC Name |
1,5-dithia-10-azaspiro[5.6]dodecane;hydrochloride |
InChI |
InChI=1S/C9H17NS2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H |
InChI Key |
UCSFBYJQMXLFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)SCCCS2.Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
- Starting Materials: The synthesis often begins with azepan-4-one or piperidin-4-one derivatives, which provide the nitrogen atom in the ring.
- Thiol Components: Alkanedithiols or mercaptoalkanols serve as sulfur sources. These react with the nitrogen-containing ketone to form the heterocyclic ring.
- Catalysts: Catalytic amounts of p-toluenesulfonic acid or other acid catalysts facilitate cyclization by activating hydroxyl or thiol groups.
Cyclization Reaction
- The reaction proceeds via condensation of the amino-ketone with the dithiol or mercaptoalkanol under acidic conditions.
- The process involves nucleophilic attack by the thiol groups on the carbonyl carbon, followed by ring closure to form the spirocyclic system.
- The reaction conditions are carefully controlled to favor the formation of the desired spiro compound over polymerization or side reactions.
Formation of Hydrochloride Salt
- The free base of 1,5-dithia-9-aza-spiro[5.6]dodecane is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
- This step enhances the compound's stability and facilitates purification.
Detailed Preparation Example
Based on the synthetic approaches reported for related azaspiro compounds (notably 1,5-dioxa-9-aza-spiro[5.6]dodecane and analogs), the preparation method can be summarized as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Azepan-4-one or Piperidin-4-one + 1,2-Ethanedithiol or 1,3-Propanedithiol | Condensation under catalytic p-toluenesulfonic acid in refluxing toluene or suitable solvent |
| 2 | Cyclization via intramolecular nucleophilic attack | Formation of the spirocyclic ring system containing two sulfur atoms and one nitrogen atom |
| 3 | Work-up and purification | Extraction, washing, and crystallization of the free base |
| 4 | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt, yielding 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride |
This method is adapted from protocols used for synthesizing related azaspiro compounds, where the key innovation is the use of dithiols instead of diols to introduce sulfur atoms into the ring system.
Comparative Analysis with Analogous Compounds
The synthesis of 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride parallels that of 1,5-dioxa-9-aza-spiro[5.6]dodecane hydrochloride, where oxygen atoms replace sulfur atoms. The sulfur analog requires careful handling due to the higher nucleophilicity and potential oxidation of thiol groups.
| Feature | 1,5-Dithia-9-aza-spiro[5.6]dodecane Hydrochloride | 1,5-Dioxa-9-aza-spiro[5.6]dodecane Hydrochloride |
|---|---|---|
| Heteroatoms in ring | 2 Sulfur, 1 Nitrogen | 2 Oxygen, 1 Nitrogen |
| Precursor thiol/diol | Alkanedithiols | Alkanediols |
| Catalyst | p-Toluenesulfonic acid (acidic) | p-Toluenesulfonic acid (acidic) |
| Reaction conditions | Reflux in toluene or similar solvent | Similar conditions |
| Stability considerations | Thiols prone to oxidation; inert atmosphere preferred | More stable under ambient conditions |
Research Data and Results
While direct experimental data specific to 1,5-dithia-9-aza-spiro[5.6]dodecane hydrochloride are limited in publicly accessible literature, related compounds have been characterized by:
- Nuclear Magnetic Resonance (NMR): Confirming the spirocyclic structure and heteroatom incorporation.
- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight.
- Elemental Analysis: Matching calculated values for C, H, N, and S.
- Melting Point Determination: Hydrochloride salts generally exhibit sharp melting points, indicating purity.
The synthesis of related azaspiro compounds via acid-catalyzed cyclization of amino-ketones with diols or dithiols has been validated in multiple peer-reviewed studies.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. .
Scientific Research Applications
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride has a wide range of applications across different scientific disciplines:
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Enzyme Inhibition Studies : Its unique structure allows researchers to study enzyme inhibition mechanisms and protein-ligand interactions.
- Biological Activity : The compound exhibits significant biological activity, including antimicrobial properties against various pathogens.
Medicine
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent, particularly in drug development targeting specific molecular pathways.
- Cytotoxicity : Studies indicate selective cytotoxicity towards cancer cells, suggesting its potential use in cancer therapy.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its distinct properties.
Research has demonstrated that this compound possesses notable biological activities, including:
Antimicrobial Activity
Studies have shown that 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride exhibits significant antimicrobial properties against a range of pathogens:
- Effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics.
- Demonstrated antifungal activity against Candida albicans, significantly reducing fungal viability in vitro.
Cytotoxicity Studies
Cytotoxicity assays on cancer cell lines have indicated that the compound selectively targets malignant cells while sparing normal cells, highlighting its potential for cancer treatment.
Case Studies
Recent studies have focused on optimizing the biological efficacy of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride through structure-activity relationship (SAR) analyses:
- Antibacterial Efficacy : A study demonstrated the antibacterial effects against Staphylococcus aureus and Escherichia coli, showcasing lower MIC values compared to conventional antibiotics.
- Antifungal Properties : Research revealed significant antifungal activity against Candida albicans, indicating potential for development as an antifungal agent.
- Cytotoxicity in Cancer Therapy : Cytotoxicity assays indicated selective toxicity towards cancer cells, suggesting promising applications in oncology.
Research Findings
Key findings from recent research include:
- Modification of Functional Groups : Alterations in functional groups attached to the spiro framework can enhance or reduce biological activity.
- Synergistic Effects : Combining this compound with other antimicrobial agents has shown synergistic effects, improving overall efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
1,5-Dioxa-9-aza-spiro[5.6]dodecane Hydrochloride (CAS: 947534-14-7)
- Structure : Replaces sulfur atoms with oxygen (dioxa instead of dithia).
- Molecular Formula: C₉H₁₈ClNO₂.
- Solubility: Increased polarity due to oxygen may enhance aqueous solubility relative to the dithia analog .
1-Oxa-4-azaspiro[5.6]dodecane (CAS: 220291-94-1)
- Structure : Contains one oxygen (oxa) and one nitrogen (aza) in a 5.6 spiro system.
- Molecular Formula: C₁₀H₁₇NO.
- Key Differences: Basicity: The lone nitrogen atom increases basicity, enabling stronger hydrogen-bonding interactions, which may enhance binding to biological targets.
Spiro Ring Size Variations
1,5-Dithia-9-aza-spiro[5.5]undecane Hydrochloride (CAS: 958451-89-3)
- Structure : Smaller 5.5 spiro system (undecane backbone vs. dodecane).
- Molecular Formula : C₈H₁₆ClNS₂.
- Key Differences :
1,5-Dioxa-9-azaspiro[5.5]undecane Hydrochloride (CAS: 71879-41-9)
- Structure : 5.5 spiro system with dioxa and aza groups.
- Molecular Formula: C₈H₁₅ClNO₂.
- Key Differences :
Functional Group and Substitution Patterns
Substituted 1,2,5-Oxadiazines (Synthesized in )
- Structure: Non-spiro heterocycles with oxygen and nitrogen.
- Key Differences :
Data Table: Comparative Analysis of Key Parameters
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Heteroatoms | Spiro Ring Size | Key Applications |
|---|---|---|---|---|---|
| 1,5-Dithia-9-aza-spiro[5.6]dodecane HCl (947534-15-8) | C₉H₁₈ClNS₂ (est.) | 240.8 (est.) | S, S, N | 5.6 | Pharmaceuticals, Materials |
| 1,5-Dioxa-9-aza-spiro[5.6]dodecane HCl (947534-14-7) | C₉H₁₈ClNO₂ | 207.7 | O, O, N | 5.6 | Drug delivery systems |
| 1,5-Dithia-9-aza-spiro[5.5]undecane HCl (958451-89-3) | C₈H₁₆ClNS₂ | 225.8 | S, S, N | 5.5 | Not reported |
| 1-Oxa-4-azaspiro[5.6]dodecane (220291-94-1) | C₁₀H₁₇NO | 167.3 | O, N | 5.6 | Medicinal chemistry |
Research Findings and Implications
- Reactivity : Sulfur-containing spiro compounds exhibit higher thiol-mediated redox activity compared to oxygen analogs, which may be exploitable in prodrug design .
- Gaps in Data : Critical parameters like melting points, solubility, and explicit biological activity data are absent in available literature, highlighting the need for further experimental characterization.
Biological Activity
1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride (CAS No. 947534-15-8) is a heterocyclic compound characterized by a unique spirocyclic structure that includes sulfur and nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The chemical formula of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is CHClNS, with a molecular weight of approximately 215.83 g/mol. The compound features a spiro structure that contributes to its unique reactivity and biological interactions.
Properties Table
| Property | Value |
|---|---|
| CAS Number | 947534-15-8 |
| Molecular Formula | CHClNS |
| Molecular Weight | 215.83 g/mol |
| IUPAC Name | 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride |
| Chemical Structure | Chemical Structure |
The biological activity of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of sulfur and nitrogen in its structure enhances its nucleophilicity, allowing it to participate in biochemical reactions that can disrupt normal cellular functions.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial effects of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics.
- Antifungal Properties : Another investigation focused on the antifungal activity against Candida albicans, revealing that the compound significantly reduced fungal viability in vitro.
- Cytotoxicity Studies : Cytotoxicity assays performed on cancer cell lines indicated that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, suggesting potential for use in cancer therapy.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride to optimize its biological efficacy. Key findings include:
- Modification of Functional Groups : Alterations in the functional groups attached to the spiro framework can enhance or reduce biological activity.
- Synergistic Effects : Combining this compound with other antimicrobial agents has shown synergistic effects, improving overall efficacy against resistant strains.
Q & A
Q. What are the key spectroscopic techniques for confirming the structural integrity of 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride?
To confirm structural integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for analyzing proton and carbon environments, particularly the spirocyclic framework and heteroatom positions. Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns. Infrared (IR) spectroscopy can identify functional groups like amines and sulfur-containing moieties. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended, using methods similar to those described for related spiro compounds .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Refer to Safety Data Sheet (SDS) guidelines for corrosive/stimulant compounds:
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Work in a fume hood to prevent inhalation exposure.
- Store in airtight, light-resistant containers at controlled temperatures (e.g., 2–8°C).
- In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Conduct accelerated stability studies by exposing the compound to buffers at pH 3–9 and temperatures ranging from 4°C to 40°C. Monitor degradation via HPLC and track changes in UV absorbance or new peak formation. Pharmacopeial standards recommend testing loss on drying (≤5.0 mg/g) and sulfated ash (≤1.0 mg/g) to assess hygroscopicity and inorganic impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing 1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride?
Employ factorial design to systematically evaluate variables such as solvent polarity (e.g., acetonitrile vs. THF), temperature (20–80°C), and catalyst loading. Response surface methodology (RSM) can model interactions between factors and maximize yield. For example, highlights the importance of solvent choice and reaction time in spiro compound synthesis. Process analytical technology (PAT), like in-situ IR, enables real-time monitoring of ring-closure steps .
Q. What strategies resolve discrepancies in purity assessments between HPLC and elemental analysis?
Cross-validate methods by:
- Confirming HPLC column suitability (e.g., C18 vs. HILIC) and mobile phase compatibility.
- Performing elemental analysis (C, H, N, S) to verify stoichiometry.
- Using differential scanning calorimetry (DSC) to detect polymorphic impurities. Theoretical frameworks (e.g., quantum mechanical calculations) can predict retention behavior and explain anomalies, as described in .
Q. How do theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Density functional theory (DFT) can model transition states during spirocycle formation, predicting regioselectivity in ring-opening reactions. Conceptual frameworks like frontier molecular orbital (FMO) theory explain nucleophilic/electrophilic sites. For example, emphasizes linking experimental data to mechanistic hypotheses, such as sulfur’s role in stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
